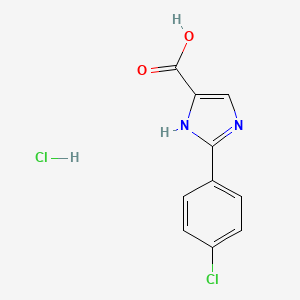

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities, including antibacterial properties. The presence of a chlorophenyl group and a carboxylic acid moiety in the compound suggests potential for specific interactions with biological targets .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions. For instance, the synthesis of related compounds has been achieved through reactions involving ketones and electron transfer proteins, as well as cyclization reactions with isothiocyanates . The use of microwave-assisted synthesis has also been reported for the efficient preparation of imidazole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

Imidazole derivatives typically exhibit a planar conformation of the imidazole ring. The crystal structures of similar compounds have been determined, showing various interactions such as hydrogen bonding and π-π interactions that contribute to the stability of the crystal lattice . The chlorophenyl group can influence the overall molecular conformation and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including functionalization and substitution reactions. The presence of a carboxylic acid group in the compound allows for further derivatization, such as amide formation . The reactivity of the imidazole ring itself can lead to the formation of various substituted products, depending on the reaction conditions and the nature of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl and carboxylic acid groups can affect properties like solubility, melting point, and acidity. The determination of acid dissociation constants is important for understanding the compound's behavior in different pH environments, which is relevant for its potential biological activity . The compound's crystal structure, as well as its spectroscopic and chromatographic characteristics, are essential for its identification and purity assessment .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, have been studied for their potential as corrosion inhibitors. For instance, Ouakki et al. (2019) investigated the adsorption and corrosion inhibition properties of imidazole derivatives on mild steel in sulfuric acid, finding that these compounds act as effective inhibitors, with inhibition efficiency increasing with concentration (Ouakki et al., 2019).

Fluorescence Sensing

Imidazole derivatives have been employed in the synthesis of lanthanide(III)-organic frameworks, which exhibit potential as fluorescence sensors. Shi et al. (2015) synthesized novel lanthanide-based frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde-based derivatives, indicating their potential as chemical sensors (Shi et al., 2015).

Magnetic and Luminescent Properties

Imidazole-based compounds are also explored for their magnetic and luminescent properties. Wang et al. (2021) synthesized a metal-organic framework (MOF) using a terthiophene-based imidazole luminophore, which exhibited both ligand-based emission and metal-based magnetic behaviors, showcasing the multifunctional properties of these compounds (Wang et al., 2021).

Photoluminescence

The photoluminescent properties of imidazole derivatives are also a subject of research. Zhou (2014) investigated a cadmium complex with 2,4-dichlorophenoxyacetic acid and imidazole, demonstrating its potential in applications like catalysis, gas storage, and optoelectronics due to its structural and photoluminescent characteristics (Yong-Hong Zhou, 2014).

Antibacterial Properties

In the realm of medicine, certain imidazole derivatives show promise as antibacterial agents. Dickens et al. (1991) designed a compound related to 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, intended to act as a pro-drug targeting anaerobic bacterial cells, indicating the potential of imidazole derivatives in antibacterial therapy (Dickens et al., 1991).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2.ClH/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15;/h1-5H,(H,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGLBQBXSJGVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287280-58-2 |

Source

|

| Record name | 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)

![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)

![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)